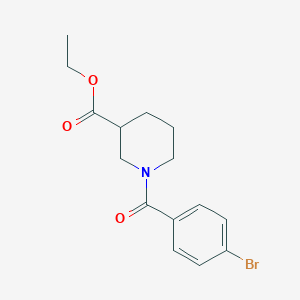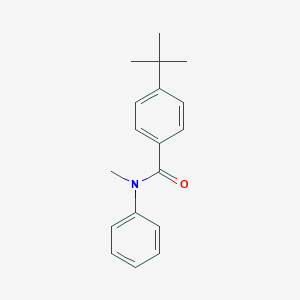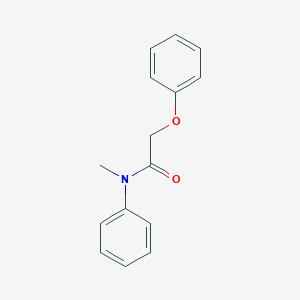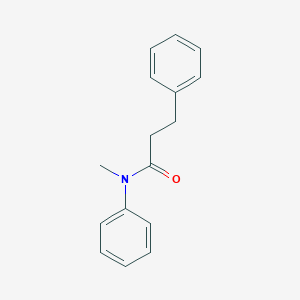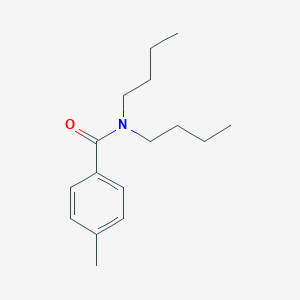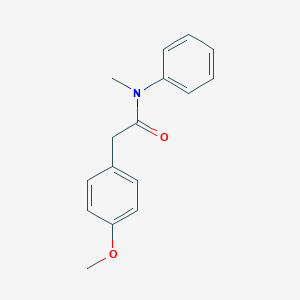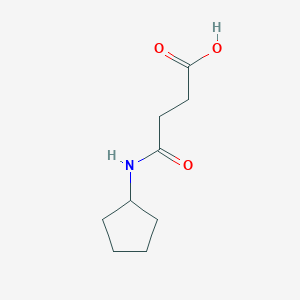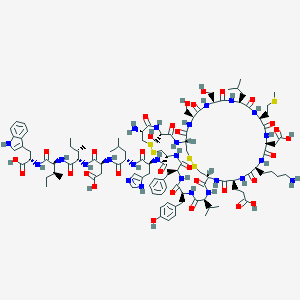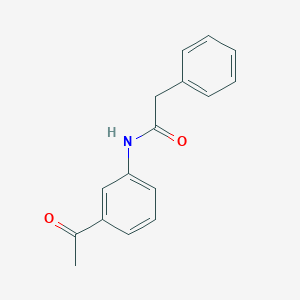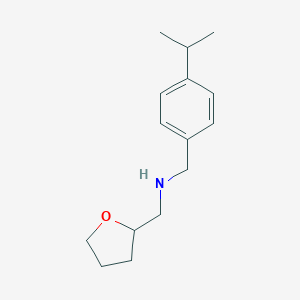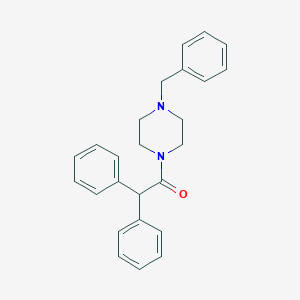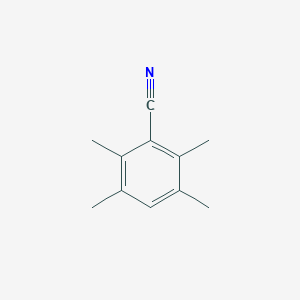
2,3,5,6-Tetramethylbenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,5,6-Tetramethylbenzonitrile (TMBN) is an organic compound that is widely used in scientific research. It is a colorless liquid with a molecular formula of C11H13N and a molecular weight of 159.23 g/mol. TMBN is a versatile compound that has various applications in chemistry, biochemistry, and physiology.
Mecanismo De Acción
2,3,5,6-Tetramethylbenzonitrile is a nitrile compound that has a strong electron-withdrawing group. It can act as a Lewis acid or a Brønsted acid in chemical reactions. 2,3,5,6-Tetramethylbenzonitrile can also act as a nucleophile in reactions that involve electrophilic aromatic substitution. The mechanism of action of 2,3,5,6-Tetramethylbenzonitrile depends on the specific reaction and the reactants involved.
Efectos Bioquímicos Y Fisiológicos
2,3,5,6-Tetramethylbenzonitrile has been shown to have a variety of biochemical and physiological effects. It has been used as a stabilizer for proteins and enzymes, and it has been shown to improve the solubility of hydrophobic compounds. 2,3,5,6-Tetramethylbenzonitrile has also been shown to have anti-inflammatory and analgesic effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,3,5,6-Tetramethylbenzonitrile has several advantages for lab experiments. It is a versatile compound that can be used in a wide range of reactions. It is also relatively easy to synthesize and purify. However, 2,3,5,6-Tetramethylbenzonitrile has some limitations. It can be toxic in high concentrations, and it is not suitable for reactions that involve strong nucleophiles or bases.
Direcciones Futuras
There are several future directions for the use of 2,3,5,6-Tetramethylbenzonitrile in scientific research. One area of interest is the use of 2,3,5,6-Tetramethylbenzonitrile as a solvent for the synthesis of new pharmaceuticals. 2,3,5,6-Tetramethylbenzonitrile has been shown to improve the solubility and bioavailability of drugs, which could lead to the development of new treatments for various diseases. Another area of interest is the use of 2,3,5,6-Tetramethylbenzonitrile as a stabilizer for proteins and enzymes. 2,3,5,6-Tetramethylbenzonitrile has been shown to improve the stability of enzymes, which could lead to the development of more efficient biocatalysts. Finally, 2,3,5,6-Tetramethylbenzonitrile could be used in the development of new materials, such as polymers and coatings, due to its unique properties as a solvent and reagent.
Conclusion:
In conclusion, 2,3,5,6-Tetramethylbenzonitrile is a versatile compound that has various applications in scientific research. It is used in the synthesis of organic compounds, as a reagent in chemical reactions, and as a solvent for proteins and enzymes. 2,3,5,6-Tetramethylbenzonitrile has several advantages for lab experiments, but it also has some limitations. There are several future directions for the use of 2,3,5,6-Tetramethylbenzonitrile in scientific research, including the development of new pharmaceuticals, biocatalysts, and materials.
Métodos De Síntesis
2,3,5,6-Tetramethylbenzonitrile can be synthesized by reacting 2,3,5,6-tetramethylbenzyl alcohol with thionyl chloride in the presence of a base. The reaction produces 2,3,5,6-Tetramethylbenzonitrile and hydrogen chloride gas. The yield of the reaction is typically high, and the product can be purified by distillation or recrystallization.
Aplicaciones Científicas De Investigación
2,3,5,6-Tetramethylbenzonitrile is widely used in scientific research due to its unique properties. It is an excellent solvent for many organic compounds, and it has a high boiling point and low toxicity. 2,3,5,6-Tetramethylbenzonitrile is used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used as a reagent in organic chemistry reactions, such as Friedel-Crafts acylation and alkylation.
Propiedades
Número CAS |
2571-53-1 |
|---|---|
Nombre del producto |
2,3,5,6-Tetramethylbenzonitrile |
Fórmula molecular |
C11H13N |
Peso molecular |
159.23 g/mol |
Nombre IUPAC |
2,3,5,6-tetramethylbenzonitrile |
InChI |
InChI=1S/C11H13N/c1-7-5-8(2)10(4)11(6-12)9(7)3/h5H,1-4H3 |
Clave InChI |
AABLXRLWVSFCHG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1C)C#N)C)C |
SMILES canónico |
CC1=CC(=C(C(=C1C)C#N)C)C |
Otros números CAS |
2571-53-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-2-methyl-propionic acid](/img/structure/B181112.png)
